molecular formula C16H15KN2O5S B1666374 7-(alpha-Hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid CAS No. 59684-59-2

7-(alpha-Hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid

Cat. No. B1666374
CAS RN: 59684-59-2
M. Wt: 348.4 g/mol
InChI Key: AXXQKCZBTZJBDZ-AYJWUPBJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

A1-226 is a cephalosporin of the class of β-lactam antibiotics originally derived from the fungus Acremonium, which was previously known as "Cephalosporium".

Scientific Research Applications

  • Synthesis and Structure-Activity Relationships : One study explored the synthesis and structure-activity relationships of cephalosporin antibiotics, including variants of the compound . These antibiotics were found to have significant activity against Gram-positive organisms and variable activity against Gram-negative organisms, with their efficacy depending on specific substitutions in the chemical structure (Naito et al., 1987).

  • Antimicrobial Activity : Another study synthesized a series of cephalosporin derivatives, including those related to our compound of interest. They found one particular derivative to have broad antimicrobial activity, including against difficult-to-treat organisms like Pseudomonas and lactamase producers (Maier et al., 1986).

  • Enzymatic Synthesis : A different approach involved using an enzyme from Acetobacter turbidans to synthesize cephalosporin, including the compound , from specific amino acid esters and 7-amino-3-deacetoxycephalosporanic acid. This study highlighted the substrate specificity and potential for enzymatic production of cephalosporins (Takahashi et al., 1974).

  • Chemical Reactivity and Stability : Research has also been conducted on the chemical reactivity and stability of cephalosporins, including the study of intramolecular reactions such as nucleophilic attacks, which are crucial for understanding the behavior of these antibiotics under various conditions (Indelicato et al., 1977).

  • Improved Synthesis Processes : Efforts to develop more efficient and environmentally friendly synthesis processes for cephalosporin intermediates have also been made. One such study achieved high yields using commercially available starting materials and simpler reaction steps (Yu et al., 2009).

  • Pharmaceutical Formulation : The preparation of stable crystalline forms of the antibiotic for pharmaceutical use has been explored, focusing on forms that are advantageous for drug formulations (Dibb et al., 1998).

properties

CAS RN

59684-59-2

Product Name

7-(alpha-Hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid

Molecular Formula

C16H15KN2O5S

Molecular Weight

348.4 g/mol

IUPAC Name

(6R,7R)-7-[(2-hydroxy-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N2O5S/c1-8-7-24-15-10(14(21)18(15)11(8)16(22)23)17-13(20)12(19)9-5-3-2-4-6-9/h2-6,10,12,15,19H,7H2,1H3,(H,17,20)(H,22,23)/t10-,12?,15-/m1/s1

InChI Key

AXXQKCZBTZJBDZ-AYJWUPBJSA-M

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)O)SC1)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

7-(alpha-hydroxy-alpha-phenylacetamido)-3-methyl-3-cephem-4-carboxylic acid
A 1226
A1-226
A1-226, (6R-(6alpha,7beta(S*)))-isomer
A1-226, potassium salt, (6R-(6alpha,7beta(R*)))-isomer
A1-226, sodium salt, (6R-(6alpha,7beta(R*)))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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